molecular formula C11H20N2O3 B1397999 Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate CAS No. 1257293-86-9

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate

Cat. No. B1397999
M. Wt: 228.29 g/mol
InChI Key: ZSLMHYPFPADTTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate, also known as 1-Boc-3-hydroxyazetidine, is a chemical compound with the empirical formula C8H15NO3 . It has a molecular weight of 173.21 .


Molecular Structure Analysis

The InChI string for this compound is 1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3 . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 36-43 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Modification

  • Synthesis Techniques : Research shows various synthesis methods for azetidine intermediates, including 1-(tert-butyl)-3-aminoazetidine using sodium azide and phthalimide potassium salt as ammonia sources. These methods focus on operability, security, and yield of the synthesis process (Yang, 2010).
  • Diversified Synthesis of Azetidine Derivatives : An improved, gram-scale synthesis of protected 3-haloazetidines has been developed. These intermediates aid in the rapid synthesis of high-value azetidine-3-carboxylic acid derivatives, including tert-butoxycarbonyl variants (Ji, Wojtas, & Lopchuk, 2018).
  • Novel Amino Acid-Azetidine Chimeras : Researchers synthesized azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These chimeras are designed to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Potential Biological Activities

  • Antitumour Activity : Di- and tri-organotin derivatives of azetidinone compounds, including those with tert-butyl groups, have shown antitumour activity against human tumor cell lines (Gielen et al., 1999).
  • Antibiofilm Activity : Tert-butylphenylthiazoles with an oxadiazole linker, including compounds with 3-hydroxyazetidine side chains, exhibited promising antibacterial activity against resistant bacterial species and the ability to eradicate biofilms (Kotb et al., 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-4-8(5-13)12-6-9(14)7-12/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMHYPFPADTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145748
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate

CAS RN

1257293-86-9
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.52 g, 3.1 mmol), azetidin-3-ol hydrochloride (0.5 g, 4.6 mmol) and 4 Å molecular sieves (0.7 g) in DCE (8 mL). The reaction mixture was stirred for 7 h at room temperature. Sodium triacetoxyborohydride (1.3 g, 6.13 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, MEOH:DCM, gradient 0:100 to 40:60) to give 3-Hydroxy-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester as yellow oil (0.69 g, 99%). 1H NMR (CDCl3, 400 MHz) δ 4.45-4.35 (m, 1H); 3.96 (dd, J=9.3, 6.7 Hz, 2H); 3.74 (dd, J=9.3, 4.5 Hz, 2H); 3.66 (td, J=8.8, 6.7 Hz, 2H); 3.40-3.37 (m, 1H); 3.20 (td, J=8.8, 4.5 Hz, 2H); 1.43 (s, 9H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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